molecular formula C20H18N4O3S B5788409 N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide

N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide

Cat. No. B5788409
M. Wt: 394.4 g/mol
InChI Key: WUKRLMYZEQDTAC-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide, also known as PEBP2β/CBFβ inhibitor II, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the PEBP2β/CBFβ transcription factor, which plays a crucial role in regulating gene expression and cell differentiation.

Mechanism of Action

N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide inhibits the activity of the N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamideβ/CBFβ transcription factor by binding to the CBFβ subunit. This binding prevents the formation of the N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamideβ/CBFβ complex, which is required for the transcriptional activity of the transcription factor. The inhibition of this transcription factor can lead to the downregulation of genes involved in cell differentiation and proliferation, which may have therapeutic benefits in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In vivo studies have also demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide in lab experiments is its potent inhibitory activity against the N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamideβ/CBFβ transcription factor. This compound has been shown to be highly selective for this transcription factor and does not affect the activity of other transcription factors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamideβ/CBFβ transcription factor. Additionally, the therapeutic potential of this compound in the treatment of other diseases, such as osteoporosis, should be further explored. Finally, the use of this compound in combination with other therapeutic agents should be investigated to determine its potential synergistic effects.

Synthesis Methods

The synthesis of N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide involves a multi-step process that starts with the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinyl chloride. This intermediate is then reacted with ethyl hydrazinecarboxylate to form 3-pyridinylhydrazine. The final step involves the reaction of 3-pyridinylhydrazine with N-(3-bromoacetyl)phenylsulfonamide to form N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide.

Scientific Research Applications

N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. This compound has been shown to inhibit the activity of the N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzenesulfonamideβ/CBFβ transcription factor, which is involved in the regulation of gene expression and cell differentiation. It has been suggested that the inhibition of this transcription factor may have therapeutic benefits in the treatment of cancer, osteoporosis, and other diseases.

properties

IUPAC Name

N-[(E)-1-[3-(benzenesulfonamido)phenyl]ethylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-15(22-23-20(25)17-8-6-12-21-14-17)16-7-5-9-18(13-16)24-28(26,27)19-10-3-2-4-11-19/h2-14,24H,1H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKRLMYZEQDTAC-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{(1E)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide

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